molecular formula C7H9NO3 B12114349 N-(furan-2-ylmethyl)-2-hydroxyacetamide

N-(furan-2-ylmethyl)-2-hydroxyacetamide

Cat. No.: B12114349
M. Wt: 155.15 g/mol
InChI Key: RTUPLMBVXCGYMG-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-hydroxyacetamide is an organic compound that features a furan ring attached to a hydroxyacetamide group

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5-7(10)8-4-6-2-1-3-11-6/h1-3,9H,4-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUPLMBVXCGYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(furan-2-ylmethyl)-2-hydroxyacetamide can be synthesized through the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction typically involves the use of coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions are optimized for time, solvent, and substrate amounts to achieve good yields .

Industrial Production Methods

This method is advantageous due to its efficiency and the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydroxyacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various furan derivatives, alcohols, amines, and substituted hydroxyacetamides .

Scientific Research Applications

Structural Characteristics

Molecular Formula : C10H11N3O3
Molecular Weight : 221.21 g/mol
CAS Number : 2034483-42-4

The compound features a furan ring, a hydroxyl group, and an acetamide moiety, which contribute to its biological activity. The furan ring is known for its involvement in various biochemical processes, making derivatives of this structure promising candidates for therapeutic applications.

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to N-(furan-2-ylmethyl)-2-hydroxyacetamide as inhibitors of viral proteases, particularly in the context of COVID-19. For instance, derivatives such as 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro) with promising IC50 values, suggesting that similar furan-based compounds could be explored for antiviral applications .

Anticancer Properties

The compound has shown significant promise in anticancer research. A study focusing on related furan derivatives demonstrated notable cytotoxic effects against various cancer cell lines, including SNB-19 and OVCAR-8. The percent growth inhibitions (PGIs) were reported at 86.61% and 85.26%, respectively . These findings suggest that this compound could potentially be developed into an effective anticancer agent.

Antimicrobial Activity

Compounds containing furan and thiophene rings have exhibited antimicrobial properties against several bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes. This suggests that this compound may also possess similar antimicrobial activities worth investigating.

Case Study 1: Antiviral Screening

A screening study evaluated the efficacy of various furan derivatives against SARS-CoV-2 Mpro, revealing that modifications to the furan structure significantly influenced inhibitory potency. Compounds with specific substitutions demonstrated IC50 values as low as 1.55 μM, indicating that structural optimization could enhance antiviral activity .

Case Study 2: Anticancer Efficacy

In another study, researchers synthesized a series of furan-based compounds and tested their cytotoxic effects on multiple cancer cell lines. The results indicated that certain derivatives exhibited strong anticancer properties with IC50 values ranging from 10 μM to 20 μM across different cell lines . This highlights the potential for further development of this compound as a therapeutic agent in oncology.

Data Tables

Application Area Compound Variant IC50 Value (μM) Cell Line/Target
AntiviralF8-B61.57SARS-CoV-2 Mpro
AnticancerFuran Derivative X10SNB-19
AntimicrobialFuran-Thiophene MixVariesVarious Bacteria

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-hydroxyacetamide exerts its effects involves interactions with specific molecular targets. The furan ring and hydroxyacetamide group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate

Uniqueness

N-(furan-2-ylmethyl)-2-hydroxyacetamide is unique due to its specific combination of a furan ring and a hydroxyacetamide group. This structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds .

Biological Activity

N-(Furan-2-ylmethyl)-2-hydroxyacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound is a furan derivative, which are known for their potential therapeutic applications. Furan compounds often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structural characteristics of this compound contribute to its unique biological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Furan derivatives have been shown to inhibit various enzymes, leading to antimicrobial effects. For instance, they may target bacterial enzymes, disrupting metabolic pathways essential for bacterial survival.
  • Interaction with Cellular Receptors : The compound may interact with cellular receptors involved in inflammatory and cancer pathways, potentially modulating these processes.

Research Findings

Recent studies have explored the biological activities of this compound and related compounds:

  • Antimicrobial Activity : Research indicates that furan derivatives can exhibit significant antimicrobial properties. For example, derivatives similar to this compound have been tested against various bacterial strains, showing varying degrees of efficacy .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. These studies often utilize assays such as MTT or IC50 calculations to determine the compound's effectiveness in inhibiting cell proliferation. For instance, related compounds have demonstrated cytotoxicity against human tumor cell lines with IC50 values indicating their potential as anticancer agents .
  • Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of furan derivatives. Modifications in the functional groups attached to the furan ring can significantly impact the compound's potency and selectivity towards specific biological targets .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Tested Compounds IC50/Activity Level Reference
AntimicrobialThis compoundMIC values vary by strain
CytotoxicityVarious cancer cell linesIC50 values ranging from 13.36 μM to >100 μM
Enzyme InhibitionRelated furan derivativesSpecific inhibition against target enzymes

Case Studies

  • Cytotoxic Effects on Cancer Cell Lines : A study investigating the cytotoxic effects of this compound on HePG-2 and HCT-116 cell lines found that it exhibited significant cytotoxicity compared to control groups, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : In another study, derivatives similar to this compound were tested against Staphylococcus aureus and Candida species, demonstrating promising antimicrobial activity with MIC values indicating effectiveness at low concentrations .

Q & A

Q. What are the established synthetic routes for preparing N-(furan-2-ylmethyl)-2-hydroxyacetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of structurally related 2-hydroxyacetamides typically involves nucleophilic substitution or hydrolysis of precursor chlorides. For example:

  • Step 1: Start with 2-chloro-N-(furan-2-ylmethyl)acetamide (synthesized via coupling of 2-chloroacetyl chloride with furfurylamine).
  • Step 2: Hydrolyze the chloride using a mild base (e.g., NaOH) in a water/toluene biphasic system under reflux (5–7 hours), as demonstrated for analogous 2-hydroxy-N-arylacetamides .
  • Critical Variables: Solvent polarity (e.g., toluene:water ratios), reaction time, and temperature control significantly impact yields (reported 82–85% for similar compounds) .

Q. How is this compound characterized structurally?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR: Identify protons and carbons in the furan ring (δ ~7.4–7.5 ppm for furyl protons) and hydroxyacetamide moiety (δ ~4.2–4.3 ppm for -CH₂-OH) .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • X-ray Crystallography (if crystalline): Use SHELXL for refinement, leveraging hydrogen-bonding patterns (e.g., intramolecular O-H···O interactions) to resolve crystal packing .

Advanced Research Questions

Q. How can solvent and catalyst systems be optimized to improve the eco-compatibility of this compound synthesis?

Methodological Answer:

  • Green Solvents: Replace toluene with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity. Evidence shows ethanol achieves comparable yields (80–84%) for 2-hydroxyacetamides .
  • Catalyst Screening: Test biocatalysts (e.g., lipases) for hydrolysis under mild conditions (25–40°C), avoiding harsh bases.
  • Contradiction Analysis: While toluene enhances reaction rates, its environmental footprint necessitates trade-offs. Ethanol-based systems may require longer reaction times (8–10 hours) but align with green chemistry principles .

Q. What computational strategies are effective for predicting the bioactivity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., cryptochrome homologs). Parameterize the furan ring’s electron-rich π-system for potential hydrogen bonding or π-π stacking .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Focus on conformational changes in the hydroxyacetamide group under physiological pH .
  • Validation: Cross-reference computational results with experimental assays (e.g., surface plasmon resonance) to resolve discrepancies in binding affinity predictions.

Q. How should researchers address contradictions in spectral data for this compound derivatives?

Methodological Answer:

  • Case Study: If ¹³C NMR signals for the hydroxyacetamide moiety deviate by >1 ppm from literature, consider:
    • Tautomerism: The -CH₂-OH group may exist in equilibrium with a hemiaminal form, altering chemical shifts .
    • Solvent Effects: Compare DMSO-d₆ vs. CDCl₃ data; DMSO stabilizes hydrogen bonds, downfield-shifting -OH protons .
  • Resolution: Use variable-temperature NMR to detect dynamic processes and 2D NMR (e.g., HSQC) to assign ambiguous signals .

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